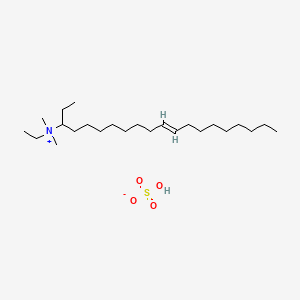

Ethyl ethyldimethyl-9-octadecenylammonium sulphate

CAS No.: 3006-12-0

Cat. No.: VC17011915

Molecular Formula: C24H51NO4S

Molecular Weight: 449.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3006-12-0 |

|---|---|

| Molecular Formula | C24H51NO4S |

| Molecular Weight | 449.7 g/mol |

| IUPAC Name | ethyl-[(E)-icos-11-en-3-yl]-dimethylazanium;hydrogen sulfate |

| Standard InChI | InChI=1S/C24H50N.H2O4S/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(7-2)25(4,5)8-3;1-5(2,3)4/h15-16,24H,6-14,17-23H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1/b16-15+; |

| Standard InChI Key | VUCAZDVZGSRDTJ-GEEYTBSJSA-M |

| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(CC)[N+](C)(C)CC.OS(=O)(=O)[O-] |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(CC)[N+](C)(C)CC.OS(=O)(=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl ethyldimethyl-9-octadecenylammonium sulphate features a quaternary ammonium center bonded to three alkyl groups: two ethyl groups, one dimethyl group, and a long-chain 9-octadecenyl group () with a cis-configured double bond . The sulphate anion () serves as the counterion, enhancing water solubility compared to halide analogs like ethyldimethyl-9-octadecenylammonium bromide . The compound’s SMILES representation is:

.

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 449.73104 g/mol | |

| CAS Number | 3006-12-0 | |

| EINECS Number | 221-107-0 |

The compound’s amphiphilic nature arises from the octadecenyl chain (hydrophobic) and the quaternary ammonium-sulphate complex (hydrophilic), enabling micelle formation in aqueous solutions .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, general quaternary ammonium synthesis principles apply:

-

Amine Alkylation: Ethyldimethylamine reacts with 9-octadecenyl bromide under basic conditions to form the quaternary ammonium bromide intermediate .

-

Ion Exchange: The bromide ion is replaced with ethyl sulphate via metathesis, typically using silver sulphate or ion-exchange resins .

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity. Industrial-scale production often employs continuous-flow reactors to optimize efficiency .

Functional Applications

Surfactant and Emulsification

The compound’s dual solubility profile makes it effective in:

-

Cosmetics: Stabilizing oil-in-water emulsions in creams and lotions .

-

Pharmaceuticals: Enhancing drug solubility in topical formulations .

Comparative analysis with analogs reveals superior emulsifying capacity due to the unsaturated octadecenyl chain, which reduces crystalline packing and improves interfacial activity .

Antimicrobial Activity

Quaternary ammonium compounds (QACs) broadly exhibit bactericidal and virucidal properties. Ethyl ethyldimethyl-9-octadecenylammonium sulphate disrupts microbial cell membranes via electrostatic interactions with phospholipids, though specific efficacy data remain scarce .

Comparative Analysis with Structural Analogs

| Compound | Key Features | Applications |

|---|---|---|

| Benzalkonium Chloride | Benzyl group enhances antimicrobial action | Disinfectants, preservatives |

| Cetyltrimethylammonium Bromide | C16 chain optimizes foaming | Hair conditioners, detergents |

| Ethyl Ethyldimethyl-9-Octadecenylammonium Sulphate | Unsaturated C18 chain improves emulsification | Cosmetics, pharmaceuticals |

The unsaturated octadecenyl chain in the subject compound confers flexibility, enhancing interfacial activity compared to saturated-chain QACs .

Future Research Directions

-

Toxicological Profiling: Chronic exposure studies in model organisms.

-

Biodegradability: Development of greener synthetic routes to reduce environmental persistence.

-

Drug Delivery: Exploration as a nanocarrier for hydrophobic therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume